molecular formula C15H22 B587725 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene-13C4 CAS No. 1391053-02-3

1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene-13C4

Cat. No. B587725
M. Wt: 206.31
InChI Key: AISXBZVAYNUAKB-LBHFFFFPSA-N
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Description

1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene, also known as an analog of Targretin, is a chemical compound with the molecular formula C15H22 . It has a molecular weight of 202.34 . This compound is used for research purposes and is not intended for diagnostic or therapeutic use .


Molecular Structure Analysis

The InChI code for 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene is 1S/C15H22/c1-11-6-7-12-13 (10-11)15 (4,5)9-8-14 (12,2)3/h6-7,10H,8-9H2,1-5H3 . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a colorless to yellow solid . The compound should be stored in a refrigerator . The shipping temperature is room temperature .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis as an Intermediate : This compound is synthesized as an important intermediate in the production of bexarotene, a medication used for the treatment of skin problems. The synthesis process involves halogenated reactions and Friedel-Crafts alkylation, emphasizing the significance of this compound in pharmaceutical manufacturing (Liu Xiu-jie, 2010).

  • Catalytic Approaches in Synthesis : It plays a role in the asymmetric hydrogenation of related compounds, leading to the creation of non-racemic Fixolide®, a fragrance. This showcases its utility in fine chemical synthesis, particularly in the fragrance industry (A. Ciappa, A. Scrivanti, & U. Matteoli, 2004).

  • Green Chemistry Applications : Its derivatives are synthesized using eco-friendly methods, aligning with the principles of green chemistry. This highlights its versatility in chemical synthesis while adhering to environmentally sustainable practices (Thirupathi Damera & Ramakanth Pagadala, 2023).

Material Science and Engineering

  • Development of Silicon-Based Drugs : The compound's derivatives are used as building blocks in the development of silicon-based drugs and odorants, indicating its role in creating novel materials with potential biomedical applications (Matthias W. Büttner et al., 2007).

Physical and Chemical Properties

  • Exploration of Chemical Properties : Studies have been conducted to understand its reactivity, such as its behavior when exposed to various nucleophiles. This research contributes to a deeper understanding of its chemical properties and potential applications (Tae-Young Lee et al., 1995).

  • Molecular and Structural Analysis : Investigations into the molecular structure and behavior of this compound and its derivatives, such as its crystalline form, provide insights into its physical properties and potential for further chemical manipulations (J. Mague et al., 2014).

  • Self-Assembly Studies : Its ability to self-assemble into different structures, such as chiral herringbone and pinwheel arrangements, is of interest in the field of nanotechnology and molecular engineering (F. Silly, S. Ausset, & Xiaonan Sun, 2017).

Energy and Fuel Research

  • Fuel Research : The compound's role in the formulation of transportation fuel surrogates has been studied, particularly its autoignition characteristics at various temperatures and pressures. This is crucial for developing efficient and safe fuels (M. Raza et al., 2020).

Chemical Thermodynamics

  • Thermodynamic Properties : Research into its mixtures with other hydrocarbons provides valuable data on thermodynamic properties like enthalpy, density, and viscosity. Such studies are important for industrial processes and material science applications (T. Letcher & B. Scoones, 1982).

Safety And Hazards

The compound is considered hazardous. It has been associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes represent various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

1,1,4,4,6-pentamethyl-2,3-dihydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22/c1-11-6-7-12-13(10-11)15(4,5)9-8-14(12,2)3/h6-7,10H,8-9H2,1-5H3/i8+1,9+1,14+1,15+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISXBZVAYNUAKB-QSPMVEJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(CCC2(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)[13C]([13CH2][13CH2][13C]2(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene-13C4

Synthesis routes and methods I

Procedure details

To a stirred solution of 794.2 mg (7.8486 mmol) diisopropylamine in 7 ml dry tetrahydrofuran under argon at -78° C. was added dropwise 4.9 ml of 1.6M (7.84 mmol) n-butyllithium in hexane. This solution was stirred at -78° C. for 1.25 hours and then treated via a double ended needle with a solution of 1.9 g (7.7749 mmol) of 1,1,4,4,7-pentamethyl-6-acetyl-1,2,3,4-tetrahydronapthalene in 4 ml dry tetrahydrofuran. After stirring at -78° C. for 1 hour, the mixture was treated with 1.3134 g (7.6117 mmol) of diethyl chlorophosphate. The cooling bath was removed and mixture stirred at room temperature for 3 hours. This material was then transferred using a double ended needle into a solution of lithium diisopropylamide [prepared as above using 1.5884 g (15.6972 mmol) of diisopropylamine and 10 ml of 1.6M (16 mmol) n-butyllithium in hexane] in 15 ml dry tetrahydrofuran at -78° C. The cooling bath was removed and mixture stirred at room temperature for 15 hours, then quenched with 50 ml water, and acidified to pH 1 with 3N hydrogen chloride. The mixture was extracted with 3×75 ml petroleum ether and the organic extracts were combined, washed with saturated NaHCO3 and saturated NaCl solutions and dried (MgSO4). Solvent was then removed in vacuo and the residue purified by flash chromatography (silica; 3% ethyl acetate in hexane) followed by kugelrohr distillation (50° C., 0.05 mm) to give the title compound as a colorless oil. PMR (CDCl3): δ1.28 (12H, s), 1.67 (4H, s), 1.42 (3H, s), 3.20 (1H, s), 7.15 (1H, s), 7.44 (1H, s).
Quantity
4 mL
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15 mL
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794.2 mg
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7 mL
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1.9 g
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1.3134 g
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10 mL
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15.6972 mmol
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16 mmol
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Synthesis routes and methods II

Procedure details

2,5-Dichloro-2,5-dimethylhexane (67.5 g, 0.369 mol) was dissolved in dry toluene (200 ml), and then AlCl3 (4.05 g, 30.4 mmol) was crushed up and added portionwise to the solution. After being left for 2 hours, the reaction mixture was poured into ice/5% HCl and the mixture was extracted with hexane. The organic layer was washed each twice with water, aqueous sodium hydrogen carbonate, and then with water, dried over MgSO4, and the solvent was removed by evaporation. The residue was distilled to give 5,6,7,8-tetrahydro-2,5,5,8,8-pentamethylnaphthalene (70.42 g, yield: 90%). bp 100° C. (solidified at room temperature).
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67.5 g
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200 mL
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4.05 g
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Synthesis routes and methods III

Procedure details

In a round bottom flask there are introduced 64 ml (600 mmoles) of toluene and 36.6 g (200 mmoles) of 2,5-dichloro-2,5dimethyl hexane. The reaction mixture is cooled to 0° C. and there are added, by small amounts, 4.1 g (30 mmoles) of aluminum chloride. The reaction mixture is stirred for 1 hour at ambient temperature, poured into water and extracted with CH2Cl2. The organic phase is decanted, dried on magnesium sulfate and evaporated. The resulting oil is purified by distillation. 39.4 g (98%) of 2-methyl-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl naphthalene which boils at 68° C. (under 1 mm of mercury) are obtained.
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64 mL
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36.6 g
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4.1 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene-13C4

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